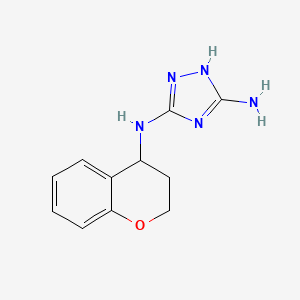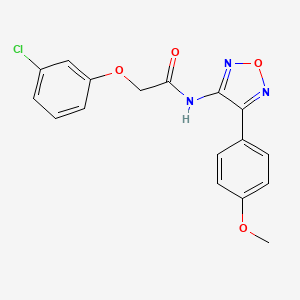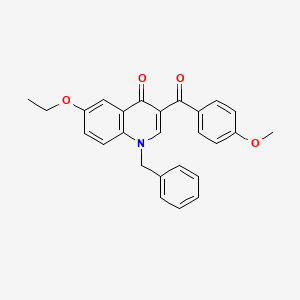![molecular formula C16H14N4O3 B2958997 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899751-22-5](/img/structure/B2958997.png)
2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for the synthesis of oxazoles have been developed, including direct arylation of oxazoles with high regioselectivity .Molecular Structure Analysis
The molecular structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Various chemical reactions involving oxazoles have been studied, including direct arylation and alkenylation .Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Scientific Research Applications
Hypoglycemic Agents
2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is found to be effective in lowering blood glucose levels in genetically obese mice. This suggests its potential as a hypoglycemic agent, particularly for conditions like diabetes. The study details the synthesis and structure-activity relationships of compounds with similar structures, underscoring their therapeutic potential in managing blood glucose levels (Dow et al., 1991).
Antifungal Activity
Compounds structurally related to 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione, specifically benzo[d]oxazole-4,7-diones, have demonstrated significant in vitro antifungal activity. This highlights the potential of these compounds in the development of new antifungal agents, providing a basis for further research in this area (Ryu et al., 2009).
Anticancer Agents
1H-Benzo[f]indazole-4,9-dione derivatives, which are chemically related to 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione, have shown promising in vitro antiproliferative activity against cancer cell lines. This suggests their potential as anticancer agents, opening new avenues for cancer treatment research (Molinari et al., 2015).
Synthesis of β-Substituted Alkanoic Acids
Research indicates the use of derivatives of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione in the synthesis of β-substituted alkanoic acids. These compounds are useful in asymmetric synthesis, which is crucial in the production of optically active pharmaceuticals (Mukaiyama et al., 1978).
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an important area of research in the future.
properties
IUPAC Name |
2-benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-8-19-12-13(17-15(19)23-10)18(2)16(22)20(14(12)21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVPBOABBUWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

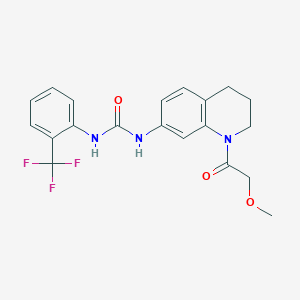
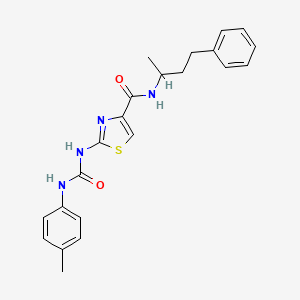
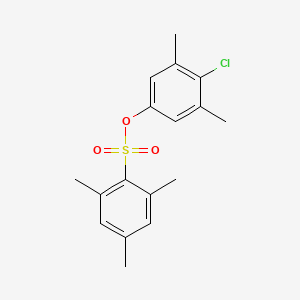
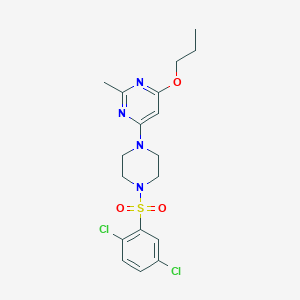
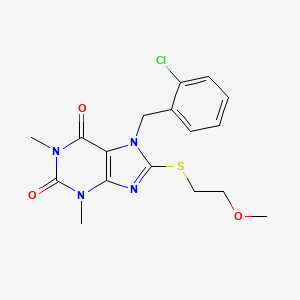
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
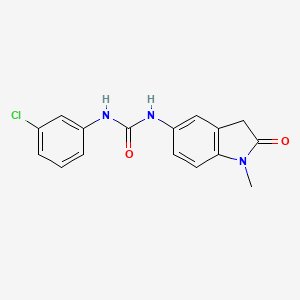
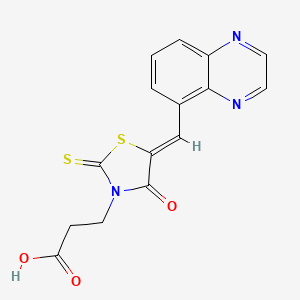
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
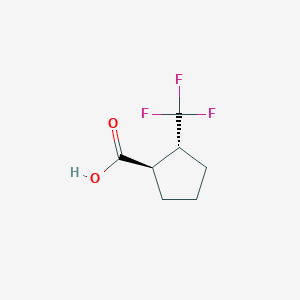
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
